molecular formula C16H10O5 B14951146 (4-Hydroxy-9,10-dioxo-1-anthryl) acetate

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate

Cat. No.: B14951146
M. Wt: 282.25 g/mol
InChI Key: WTODJCNVSBJCJT-UHFFFAOYSA-N
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Description

4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE typically involves the reaction of anthracene derivatives with acetic anhydride under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the required standards for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-AMINO-4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACENE-2-CARBOXYLIC ACID
  • 2-[(9,10-DIHYDRO-4-HYDROXY-9,10-DIOXO-1-ANTHRACENYL)AMINO]-5-METHYL-BENZENESULFONIC ACID

Uniqueness

4-HYDROXY-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C16H10O5/c1-8(17)21-12-7-6-11(18)13-14(12)16(20)10-5-3-2-4-9(10)15(13)19/h2-7,18H,1H3

InChI Key

WTODJCNVSBJCJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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